cis-Cccnu - 42558-93-0

cis-Cccnu

Catalog Number: EVT-1536663
CAS Number: 42558-93-0
Molecular Formula: C10H16ClN3O4
Molecular Weight: 277.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

cis-Cccnu is classified under the broader category of nitrosoureas, which are compounds that contain a nitrosourea functional group. These agents are characterized by their ability to alkylate DNA and RNA, leading to interstrand cross-links that inhibit DNA replication and transcription. The compound is synthesized through various chemical reactions involving cyclohexylamine and nitrosating agents.

Synthesis Analysis

Methods and Technical Details

The synthesis of cis-Cccnu can be accomplished through several methods, with the most common involving the nitrosation of cyclohexylurea. The general synthetic pathway includes:

  1. Carbamoylation Reaction: Cyclohexylamine reacts with chloroethyl isocyanate in the presence of a base such as triethylamine to yield cyclohexylurea.
  2. Nitrosation: The cyclohexylurea undergoes nitrosation using a nitrosating agent like tert-butyl nitrite in an aqueous solution. This step involves the formation of a radical intermediate which subsequently leads to the production of cis-Cccnu.

The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product .

Molecular Structure Analysis

Structure and Data

cis-Cccnu has a molecular formula of C9_9H16_{16}ClN3_3O2_2 and a molar mass of approximately 233.70 g/mol. The structure features a cyclohexyl ring attached to a nitrosourea moiety, which is responsible for its biological activity. The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its stereochemistry and spatial arrangement .

Chemical Reactions Analysis

Reactions and Technical Details

As an alkylating agent, cis-Cccnu undergoes several key reactions:

  • DNA Alkylation: The primary reaction involves the formation of covalent bonds with nucleophilic sites on DNA, leading to cross-linking.
  • Hydrolysis: In aqueous environments, cis-Cccnu can hydrolyze to form less active metabolites, which may influence its therapeutic efficacy.
  • Metabolite Formation: The compound can be metabolized in the liver to form various hydroxylated derivatives, such as trans-4-hydroxy-cis-Cccnu .

These reactions are critical for understanding both the therapeutic applications and potential side effects associated with cis-Cccnu.

Mechanism of Action

Process and Data

The mechanism through which cis-Cccnu exerts its effects involves several steps:

This mechanism highlights why cis-Cccnu is effective against rapidly dividing cancer cells but may also affect normal cells undergoing division .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

cis-Cccnu exhibits several notable physical and chemical properties:

  • Melting Point: Approximately 90 °C (194 °F).
  • Solubility: Soluble in organic solvents such as ethanol but less soluble in water.
  • Stability: The compound is sensitive to light and moisture; hence it should be stored under controlled conditions.

These properties are crucial for its formulation in pharmaceutical preparations .

Applications

Scientific Uses

cis-Cccnu has significant applications in the field of oncology:

  • Chemotherapy Agent: It is used as part of combination chemotherapy regimens for treating various cancers, including brain tumors and lymphomas.
  • Research Tool: In laboratory settings, cis-Cccnu serves as a model compound for studying DNA damage mechanisms and developing new therapeutic strategies.

The ongoing research into its efficacy and safety continues to expand its potential applications in cancer treatment .

Introduction

Definition and Contextualization of cis-CCCNU in Academic Research

cis-CCCNU (systematic name: cis-4-[[[(2-Chloroethyl)nitrosoamino]carbonyl]methylamino] cyclohexanecarboxylic acid) is a structurally specialized chloroethylnitrosourea (CENU) derivative characterized by a cis-configured cyclohexanecarboxylic acid moiety appended to the nitrosourea pharmacophore [1]. Unlike conventional clinically utilized nitrosoureas (e.g., lomustine), cis-CCCNU exhibits latent activity—a term denoting its inherent biochemical stability and incapacity for rapid decomposition, which paradoxically coexists with significant in vivo antitumor efficacy against solid tumors [1]. This compound occupies a distinctive niche in oncology research due to its divergence from established structure-activity relationships (SAR) in CENUs, wherein metabolic lability typically correlates with cytotoxic potency. Its carboxylic acid group further differentiates it from neutral nitrosoureas, suggesting unique pharmacokinetic behavior and potential for targeted delivery strategies.

  • Molecular Context: The cis stereochemistry at the cyclohexane ring critically influences spatial orientation of the carboxylic acid functionality, potentially modulating membrane permeability, protein binding, and intracellular trafficking. This contrasts with trans-isomers or unsubstituted analogs, which may exhibit altered biological profiles [8].
  • Therapeutic Context: cis-CCCNU emerged during efforts to overcome limitations of first-generation nitrosoureas—primarily their dose-limiting myelosuppression and variable efficacy against bulky, hypoxic tumor masses. Its design leverages molecular stabilization to delay activation, potentially enhancing tumor-selective alkylation [1].

Historical Evolution of cis-CCCNU Studies

The investigative trajectory of cis-CCCNU commenced in the early 1980s, anchored by seminal work published in the Journal of Medicinal Chemistry in 1984 [1]:

  • Synthetic Milestones: The compound was synthesized via a five-step sequence originating from cis-4-aminocyclohexanecarboxylic acid. A pivotal intermediate, the N-tosylated derivative, facilitated controlled introduction of the 2-chloroethylnitroso urea moiety. This route underscored deliberate stereochemical preservation to yield the bioactive cis-isomer [1].
  • Biological Breakthrough: Despite exhibiting an in vitro half-life ~5.5 times longer than non-methylated parent compounds (indicating resistance to spontaneous hydrolysis), cis-CCCNU demonstrated remarkable in vivo efficacy. Key findings included:
  • Significant cure rates in murine Lewis lung carcinoma models, encompassing both early-stage and established tumors.
  • The first documented instance of a nitrosourea displaying latent activity—wherein chemical stability does not preclude antitumor potency, challenging prevailing SAR dogma [1].

Table 1: Key Historical Findings in cis-CCCNU Research

YearDiscovery/AdvanceSignificance
1984Synthesis and preclinical evaluation of cis-CCCNU [1]Demonstrated cure of murine solid tumors despite prolonged in vitro half-life; introduced "latent activity" concept.
Pre-1984Clinical use of conventional nitrosoureas (e.g., CCNU, BCNU)Established correlation between facile decomposition and cytotoxicity; limited efficacy against bulky tumors.

Research Gaps and Objectives

Despite its provocative preclinical profile, cis-CCCNU research remains underdeveloped, characterized by persistent knowledge voids:

  • Gap 1: Mechanistic Elucidation of Latent ActivityThe molecular basis for cis-CCCNU's efficacy despite stability is unresolved. Hypotheses include:
  • Enzymatic activation: Carboxylesterase-mediated hydrolysis liberating cytotoxic species preferentially within tumor microenvironments.
  • Altered DNA repair evasion: The cis-carboxylic acid moiety may impair recognition of DNA adducts (e.g., O⁶-chloroethylguanine) by repair enzymes like MGMT [7].Objective: Delineate activation pathways using isotopic tracing, recombinant enzyme assays, and DNA adduct quantification.

  • Gap 2: SAR Expansion and Analog DesignThe impact of the cis-carboxylate on biodistribution and tumor selectivity is unexplored. Modifications could include:

  • Ester prodrugs to enhance CNS penetration.
  • Metal-chelating derivatives leveraging carboxylate for coordination (e.g., analogous to crown ether-nitrate complexes [6]).Objective: Synthesize and evaluate carboxylate-modified analogs (esters, amides, metal complexes) in vitro and in vivo.

  • Gap 3: Translational and Formulation ChallengesNo studies address cis-CCCNU's physicochemical behavior (e.g., pH-dependent solubility, plasma protein binding) or delivery strategies.Objective: Develop analytical methods (HPLC, LC-MS) for cis-CCCNU quantification; engineer nanoparticulate or antibody-conjugated formulations exploiting carboxylate functionality.

  • Gap 4: Contextual Deficiency in Modern OncologyEfficacy has only been assessed in Lewis lung carcinoma. Activity against contemporary tumor models (e.g., PDX lines, resistant phenotypes) is unknown [7] [10].Objective: Screen cis-CCCNU across NCI-60 panels or murine organoids representing colorectal, glioblastoma, and pancreatic cancers.

Table 2: Core Research Objectives and Methodological Pathways

Research GapPrimary ObjectiveRecommended Methodologies
Latent activity mechanismIdentify bioactivation enzymes & DNA interactionsIsotope-labeled cis-CCCNU; MGMT-knockout cell models; Mass spectrometry of adducts
Structure-Activity RelationshipsOptimize carboxylate functionalitySynthesis of ester/amide prodrugs; Coordination chemistry with therapeutic metals (e.g., Pt, Ga)
Tumor model expansionEvaluate spectrum of anticancer activityHigh-throughput screening in diverse cell lines; Orthotopic/resistant tumor models

Properties

CAS Number

42558-93-0

Product Name

cis-Cccnu

IUPAC Name

4-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylic acid

Molecular Formula

C10H16ClN3O4

Molecular Weight

277.7 g/mol

InChI

InChI=1S/C10H16ClN3O4/c11-5-6-14(13-18)10(17)12-8-3-1-7(2-4-8)9(15)16/h7-8H,1-6H2,(H,12,17)(H,15,16)

InChI Key

VGKZBAMIYUHSMU-UHFFFAOYSA-N

SMILES

C1CC(CCC1C(=O)O)NC(=O)N(CCCl)N=O

Synonyms

cis-acid
NSC 153174
NSC 153174, (trans)-isome

Canonical SMILES

C1CC(CCC1C(=O)O)NC(=O)N(CCCl)N=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.